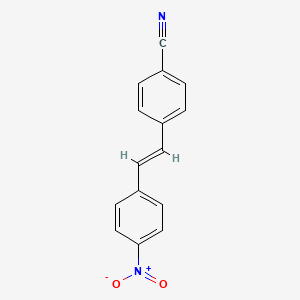
(E)-4-Cyano-4'-nitrostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. This particular compound features a cyano group (-CN) and a nitro group (-NO2) attached to the phenyl rings, making it a derivative of stilbene. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Cyano-4’-nitrostilbene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-cyanobenzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with a suitable base, such as piperidine, in the presence of a solvent like ethanol. This reaction forms the intermediate 4-cyano-4’-nitrostilbene.
Purification: The crude product is then purified using recrystallization techniques to obtain the pure (E)-4-Cyano-4’-nitrostilbene.
Industrial Production Methods
Industrial production of (E)-4-Cyano-4’-nitrostilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the nitro group to an amino group, forming 4-amino-4’-cyano-stilbene.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-cyanobenzoic acid and 4-nitrobenzoic acid.
Reduction: 4-amino-4’-cyano-stilbene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-Cyano-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-Cyano-4’-nitrostilbene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-methoxystilbene: Similar structure but with a methoxy group instead of a nitro group.
4-Cyano-4’-aminostilbene: Similar structure but with an amino group instead of a nitro group.
4-Nitro-4’-methoxystilbene: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
(E)-4-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct electronic and steric properties
Properties
CAS No. |
74518-94-8 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(10-8-13)17(18)19/h1-10H/b2-1+ |
InChI Key |
AVUPZCWYUFGWKE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


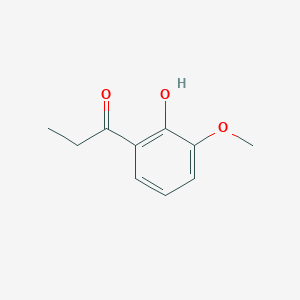

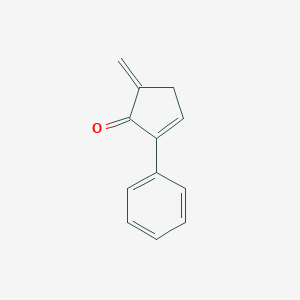
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)

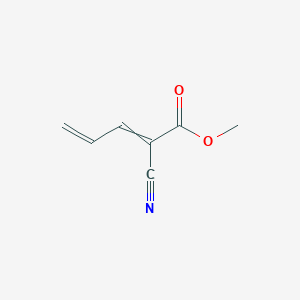
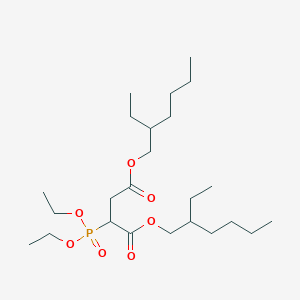
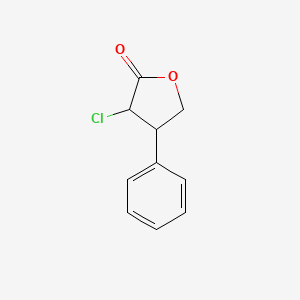
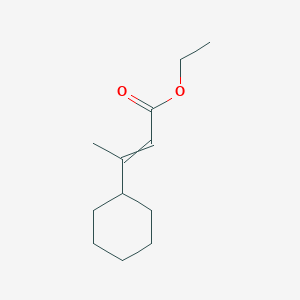
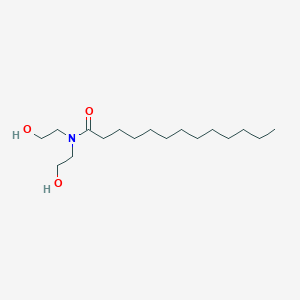
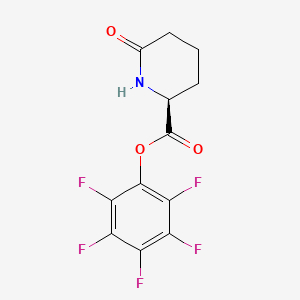
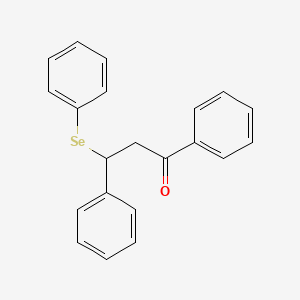
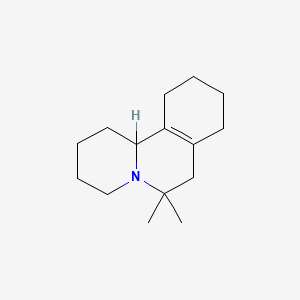
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
